Comprehensive Structure Elucidation of 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride
Comprehensive Structure Elucidation of 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride
Executive Summary
The robust structural characterization of small-molecule active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride is a highly strained, trisubstituted arylcyclobutylamine. Scaffolds of this nature are of significant interest in medicinal chemistry, often serving as critical pharmacophores in central nervous system (CNS) therapeutics[1].
This whitepaper provides an authoritative, step-by-step technical guide to the absolute structure elucidation of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy[2], we establish a self-validating analytical matrix that unequivocally proves atomic connectivity, stereoelectronic environment, and salt form.
Analytical Strategy & Workflow
The elucidation of unknown or complex synthetic molecules cannot rely on a single analytical technique[3]. MS provides the molecular formula, while NMR maps the atomic framework[4]. The hydrochloride salt form necessitates specific sample preparation strategies to prevent the loss of critical diagnostic data.
Figure 1: Sequential analytical workflow for structure elucidation.
Physicochemical Profiling & Causality in Sample Preparation
The Causality of Solvent Selection: 1-(3-Chlorophenyl)cyclobutan-1-amine is formulated as a hydrochloride salt to enhance aqueous solubility and prevent oxidative degradation of the primary amine. For NMR analysis, selecting the correct deuterated solvent is paramount. If Deuterium Oxide (D₂O) or Methanol-d4 is used, the acidic -NH₃⁺ protons will undergo rapid deuterium exchange and disappear from the spectrum. The Solution: We utilize Dimethyl Sulfoxide-d6 (DMSO-d6). DMSO is a highly polar, aprotic solvent that fully dissolves the salt while suppressing proton exchange, allowing the -NH₃⁺ protons to be observed as a distinct, self-validating resonance.
Step-by-Step Protocol: NMR Sample Preparation
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Accurately weigh 15.0 mg of the lyophilized compound using a microbalance.
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Transfer the solid to a pre-cleaned 5 mm NMR tube.
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Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane as an internal standard).
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Sonicate the tube at 25°C for 5 minutes until complete dissolution is achieved.
High-Resolution Mass Spectrometry (HRMS)
HRMS is deployed to determine the exact mass and deduce the elemental formula[5].
The Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is selected because it is a "soft" ionization technique that transfers protons to the basic amine without fragmenting the strained cyclobutane ring. Self-Validating Signature: The presence of a single chlorine atom in the molecule dictates a rigid, naturally occurring isotopic distribution. Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. Observing an [M+H+2]⁺ peak at approximately 32% the intensity of the[M+H]⁺ monoisotopic peak provides immediate, empirical proof of the chlorophenyl moiety.
Step-by-Step Protocol: LC-ESI-HRMS
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Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
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Inject 2 µL into a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.
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Apply a capillary voltage of 3.5 kV, with a desolvation temperature of 350°C.
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Acquire data in positive ion mode over an m/z range of 50–1000.
Table 1: HRMS Data Summary
| Ion Species | Elemental Formula | Theoretical m/z | Experimental m/z | Mass Error (ppm) | Isotope Ratio (M : M+2) |
| [M+H]⁺ | C₁₀H₁₃³⁵ClN⁺ | 182.0737 | 182.0734 | -1.6 | 100 : 32.5 |
Multidimensional NMR Spectroscopy
While HRMS provides the inventory of atoms, NMR establishes their exact topological connectivity[2].
1D NMR (¹H and ¹³C)
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Aromatic Region: The ¹H NMR spectrum reveals four distinct aromatic protons between 7.40 and 7.70 ppm. The multiplicity pattern (a triplet, a doublet of doublets, a doublet of triplets, and a closely spaced triplet) is the classic signature of a 1,3-disubstituted (meta-substituted) benzene ring.
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Aliphatic Region: The cyclobutane ring presents a complex spin system. The two -CH₂- groups adjacent to the amine (C2 and C4) resonate around 2.60 ppm. The distal -CH₂- group (C3) appears further upfield at 1.90 ppm.
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Amine Salt: A broad singlet integrating to 3 protons at 8.85 ppm confirms the -NH₃⁺ state.
2D NMR (COSY, HSQC, HMBC)
To prevent misassignment, 2D NMR is mandatory. Heteronuclear Multiple Bond Correlation (HMBC) is the linchpin of this elucidation[4]. HMBC detects long-range (²J and ³J) carbon-proton couplings.
The Causality of the HMBC Experiment: How do we prove the cyclobutane ring is attached to the same carbon as the amine, and how do we prove it is attached to the phenyl ring? The cyclobutane protons at C2 and C4 show a strong ³J_CH correlation to the quaternary aromatic carbon (C1'). Conversely, the aromatic protons at C2' and C6' show a ³J_CH correlation back to the quaternary cyclobutane carbon (C1). This bidirectional cross-validation locks the two ring systems together at a single node.
Figure 2: Key HMBC correlations establishing cyclobutane-aryl connectivity.
Step-by-Step Protocol: Multidimensional NMR Acquisition
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Tuning & Shimming: Tune the probe to ¹H (400 MHz) and ¹³C (100 MHz). Perform gradient shimming to achieve a line width < 1.0 Hz for the TMS signal.
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HSQC (Heteronuclear Single Quantum Coherence): Acquire using multiplicity editing (hsqcedetgpsisp2.2) to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).
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HMBC: Acquire using a low-pass J-filter (hmbcgplpndqf) optimized for a long-range coupling constant of 8 Hz.
Table 2: Comprehensive NMR Assignments (DMSO-d6, 400/100 MHz)
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity (J in Hz) | COSY | Key HMBC (H to C) |
| 1 (Quaternary) | 58.4 | - | - | - | - |
| 2, 4 (CH₂) | 33.2 | 2.55 - 2.65 | m (4H) | H3 | C1, C3, C1' |
| 3 (CH₂) | 15.1 | 1.80 - 2.05 | m (2H) | H2, H4 | C1, C2, C4 |
| 1' (ipso) | 141.5 | - | - | - | - |
| 2' (CH) | 126.8 | 7.65 | t (J = 1.8) | H4', H6' | C1, C4', C6' |
| 3' (C-Cl) | 133.4 | - | - | - | - |
| 4' (CH) | 128.5 | 7.45 | ddd (J = 8.0, 1.8, 1.0) | H5' | C2', C6' |
| 5' (CH) | 130.8 | 7.48 | t (J = 8.0) | H4', H6' | C3', C1' |
| 6' (CH) | 125.2 | 7.55 | dt (J = 8.0, 1.5) | H5' | C1, C2', C4' |
| NH₃⁺ | - | 8.85 | br s (3H) | - | C1, C2, C4 |
Counterion Validation (Salt Characterization)
While the organic cation is fully elucidated, the API is a hydrochloride salt. MS and NMR do not directly detect the chloride anion in standard configurations.
The Causality of Precipitation: To close the self-validating loop, a classical wet-chemistry precipitation assay is coupled with Ion Chromatography (IC). The addition of Silver Nitrate (AgNO₃) to the dissolved salt forces a rapid displacement reaction. The formation of an insoluble, photochemically sensitive white precipitate (AgCl) empirically confirms the chloride counterion.
Step-by-Step Protocol: Chloride Confirmation
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Dissolve 5 mg of the compound in 2 mL of HPLC-grade water.
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Add 3 drops of 0.1 M AgNO₃ (aq) solution.
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Observe the immediate formation of a curdy white precipitate.
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Add 1 mL of dilute Nitric Acid (HNO₃); the precipitate remains insoluble, confirming it is AgCl and not a carbonate or phosphate salt.
Conclusion
The absolute structure of 1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride has been systematically verified. The exact mass and isotopic fidelity from HRMS establish the molecular formula. The preservation of the -NH₃⁺ protons in DMSO-d6 confirms the basic site protonation. Finally, the bidirectional ³J_CH HMBC correlations definitively anchor the strained cyclobutane ring to the meta-chlorophenyl moiety, leaving no ambiguity in the atomic architecture.
References
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Kupče, Ē., et al. "The Evolving Landscape of NMR Structural Elucidation." MDPI, 2026. [Link]
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Burns, D. C., et al. "Advances and perspectives in computer-assisted structure elucidation: a review." RSC, 2026. [Link]
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Winger, et al. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development." SciSpace, 2019.[Link]
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Letertre, M. P. M., et al. "On the part that NMR should play in mass spectrometry metabolomics in natural products studies." Frontiers, 2024. [Link]
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Buchwald, S. L., et al. "Diastereo- and Enantioselective CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes." ACS Catalysis, 2019. [Link]
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